1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC15968040
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO2/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | BFCAEXLSVJEQQN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(CCC2=CC=CC=C21)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
ETQA (C₁₂H₁₅NO₂) features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring (Figure 1). The ethyl group at the 1-position introduces steric bulk, while the carboxylic acid at the 2-position confers polarity and hydrogen-bonding capacity. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.25 g/mol | |
| IUPAC Name | 1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
| Canonical SMILES | CCN1C(CCC2=CC=CC=C21)C(=O)O | |
| XLogP3 | ~2.1 (estimated) |
The ethyl substituent enhances lipophilicity compared to unsubstituted tetrahydroquinoline-2-carboxylic acid (LogP ~1.2) , potentially improving membrane permeability.
Spectroscopic Profiles
Though experimental spectra for ETQA are unpublished, analogous compounds exhibit characteristic IR absorptions for carboxylic acid (1700–1725 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) groups . Nuclear magnetic resonance (NMR) predictions suggest:
-
¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂), and diastereotopic protons on the saturated ring (δ 2.5–3.0 ppm) .
-
¹³C NMR: Carboxylic acid carbon (δ 170–175 ppm), quaternary carbons in the aromatic ring (δ 125–140 ppm) .
Synthesis and Manufacturing
Established Synthetic Routes
ETQA synthesis remains underexplored, but three plausible methodologies emerge from related tetrahydroquinoline syntheses:
Aza-Michael–Michael Addition Cascade
A three-component reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) forms substituted tetrahydroquinolines . Adapting this protocol:
-
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated nitriles.
-
Aza-Michael Addition: 2-Alkenyl aniline attacks the nitrile, followed by intramolecular cyclization.
-
Hydrolysis: The ethyl ester is saponified to yield the carboxylic acid .
This method offers modularity for introducing the ethyl group via appropriate aldehyde selection.
N-Acyl Iminium Ion Cyclization
Protected amino acids react with aromatic aldehydes under acidic conditions to form tetrahydroquinoline scaffolds . For ETQA:
-
N-Ethylation: Ethylamine reacts with a keto-acid precursor.
-
Cyclization: Acid-catalyzed intramolecular Mannich reaction forms the tetrahydroquinoline core.
-
Deprotection: Removal of protecting groups yields the free carboxylic acid.
Comparative Analysis
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Aza-Michael–Michael | 60–75% | Moderate | High |
| N-Acyl Iminium | 50–65% | High | Moderate |
Physicochemical Properties
Thermodynamic Parameters
Experimental data for ETQA is sparse, but estimated properties include:
The ethyl group reduces crystallinity compared to unsubstituted analogs, complicating purification .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
ETQA’s rigid structure serves as a template for designing:
-
Central Nervous System (CNS) Agents: Enhanced blood-brain barrier penetration due to moderate LogP .
-
Anti-Inflammatory Compounds: Carboxylic acid moiety mimics arachidonic acid, targeting cyclooxygenase .
Future Research Directions
-
Synthetic Optimization: Develop enantioselective routes to access chiral ETQA derivatives .
-
ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using in vitro models.
-
Target Identification: Employ computational docking against protein databases to predict biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume